molecular formula C8H13NO B13161782 3-Ethyl-3-propyloxirane-2-carbonitrile

3-Ethyl-3-propyloxirane-2-carbonitrile

Cat. No.: B13161782
M. Wt: 139.19 g/mol
InChI Key: YXYGTTULBIZVQT-UHFFFAOYSA-N
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Description

3-Ethyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate alkyl halides with cyanide ions under basic conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed.

Major Products Formed:

    Oxidation: Diols

    Reduction: Primary amines

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

3-Ethyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 2-Ethyl-3-propyloxirane
  • 3-Ethyl-2-propyloxirane

Comparison: 3-Ethyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group, which confer distinct reactivity and potential applications. Similar compounds may lack one of these functional groups, resulting in different chemical behaviors and uses.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethyl-3-propyloxirane-2-carbonitrile

InChI

InChI=1S/C8H13NO/c1-3-5-8(4-2)7(6-9)10-8/h7H,3-5H2,1-2H3

InChI Key

YXYGTTULBIZVQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C#N)CC

Origin of Product

United States

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